molecular formula C10H13NO4 B166677 Methyl 6-amino-2,3-dimethoxybenzoate CAS No. 128823-83-6

Methyl 6-amino-2,3-dimethoxybenzoate

Cat. No. B166677
M. Wt: 211.21 g/mol
InChI Key: DUHBPHGFVPNYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-2,3-dimethoxybenzoate, also known as Methyl 6-ADMB, is a chemical compound that belongs to the class of benzoates. It has a molecular formula of C11H15NO4 and a molecular weight of 225.24 g/mol. Methyl 6-ADMB is a white or off-white powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB is not fully understood. However, studies have suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.

Biochemical And Physiological Effects

Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models. Additionally, Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB has been found to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB is its low aqueous solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest could be the investigation of its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, further studies could be conducted to elucidate the mechanism of action of Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB can be synthesized through a multi-step process starting from commercially available chemicals. The synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with 2-nitroethanol, followed by reduction of the nitro group to an amino group. The resulting product is then esterified with methyl chloroformate to obtain Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB in high purity.

Scientific Research Applications

Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been found to exhibit anti-inflammatory and analgesic properties. It has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Additionally, Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 6-amino-2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-7-5-4-6(11)8(9(7)14-2)10(12)15-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHBPHGFVPNYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-2,3-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.